(S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a morpholino group, and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.
Formation of the Carboxamide Moiety: The carboxamide group is formed through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or pyrrolidine rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(S)-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
®-N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
N-(4-(3-oxomorpholino)phenyl)pyrrolidine-2-carboxamide: The non-hydrochloride form, which may have different solubility and stability characteristics.
Other Morpholino Derivatives: Compounds with similar morpholino groups but different core structures, which may exhibit varying degrees of activity and specificity.
Properties
IUPAC Name |
(2S)-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14-10-21-9-8-18(14)12-5-3-11(4-6-12)17-15(20)13-2-1-7-16-13;/h3-6,13,16H,1-2,7-10H2,(H,17,20);1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNMFXMQZKCGHF-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)N3CCOCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)N3CCOCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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